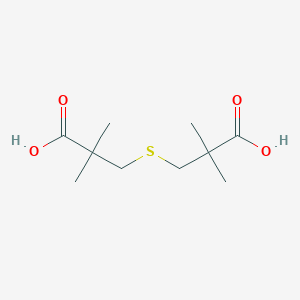

3,3'-Sulfanediylbis(2,2-dimethylpropanoic acid)

Beschreibung

3,3'-Sulfanediylbis(2,2-dimethylpropanoic acid) is a sulfur-linked dicarboxylic acid derivative characterized by two 2,2-dimethylpropanoic acid (pivalic acid) groups connected via a sulfanediyl (-S-) bridge. Its molecular formula is C₈H₁₄O₄S₂, with an accurate mass of 238.0334 g/mol . The compound exhibits stereospecificity, as indicated by its (2S) configuration in the IUPAC name, which may influence its chemical reactivity and biological interactions. It is classified as a "by-product impurity," often associated with pharmaceutical synthesis (e.g., captopril derivatives), and requires storage at +5°C to maintain stability .

Eigenschaften

CAS-Nummer |

21153-31-1 |

|---|---|

Molekularformel |

C10H18O4S |

Molekulargewicht |

234.31 g/mol |

IUPAC-Name |

3-(2-carboxy-2-methylpropyl)sulfanyl-2,2-dimethylpropanoic acid |

InChI |

InChI=1S/C10H18O4S/c1-9(2,7(11)12)5-15-6-10(3,4)8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |

InChI-Schlüssel |

LPMOTCHEBQYNQI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(CSCC(C)(C)C(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) typically involves the reaction of 2,2-dimethylpropanoic acid derivatives with sulfur-containing reagents. One common method is the reaction of 2,2-dimethylpropanoic acid with sulfur dichloride (SCl2) under controlled conditions to form the desired sulfide linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) can undergo several types of chemical reactions, including:

Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Alcohols (for esterification), amines (for amidation), thionyl chloride (for conversion to acid chlorides)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Esters, amides, acid chlorides

Wissenschaftliche Forschungsanwendungen

3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly those containing sulfide or sulfone linkages.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Wirkmechanismus

The mechanism of action of 3,3’-Sulfanediylbis(2,2-dimethylpropanoic acid) depends on its specific application. In biochemical contexts, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfide linkage and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

3,3'-Disulfanediylbis((2S)-2-methylpropanoic acid)

- Molecular Formula : C₈H₁₄O₄S₂ (identical to the target compound) .

- Key Differences: Sulfur Linkage: Contains a disulfide (-S-S-) bridge instead of a single sulfanediyl (-S-) group . Substituents: Features 2-methylpropanoic acid groups (one methyl group at the α-carbon) rather than 2,2-dimethylpropanoic acid (two methyl groups) . Stereochemistry: The (2S) configuration is retained, but the disulfide bond introduces redox sensitivity, enabling participation in thiol-disulfide exchange reactions .

- Applications : Identified as captopril impurity N (EP Impurity), highlighting its relevance in pharmaceutical quality control .

3,3′-(Propane-2,2-diylbis(sulfanediyl))dipropionic acid

3,3-Dimethylacrylic Acid Methyl Ester

- Molecular Formula : C₆H₁₀O₂ .

- Reactivity: Prone to polymerization or hydrolysis, unlike the stable sulfanediyl-linked acids .

- Applications : Primarily used in polymer chemistry, with distinct safety profiles (e.g., flammability) compared to sulfur-containing analogs .

Comparative Data Table

Research Findings and Implications

Stability and Reactivity: The disulfide variant (3,3'-Disulfanediylbis((2S)-2-methylpropanoic acid)) is redox-active, making it prone to degradation under reducing conditions, whereas the sulfanediyl analog exhibits greater thermal and oxidative stability .

Biological Relevance :

- The disulfide derivative’s structural similarity to captopril (an ACE inhibitor) underscores its role as a critical impurity in drug manufacturing .

- The 2,2-dimethyl groups in the target compound increase hydrophobicity, which may reduce solubility but enhance membrane permeability in biological systems .

Synthetic Utility :

- Sulfur-linked dicarboxylic acids are valuable in synthesizing polymers, metal-organic frameworks (MOFs), and prodrugs due to their dual carboxylic acid functionality and tunable steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.